6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (hereafter referred to as Compound A) features a triazolopyrimidinone core with two key substituents:
- A 3-(3-chlorophenyl)-1,2,4-oxadiazole group at the 6-position, contributing to electron-deficient aromatic interactions.
Properties
IUPAC Name |
6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-2-31-16-8-6-15(7-9-16)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)13-4-3-5-14(22)10-13/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYAEVULPRWMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C20H15ClN4O3
- Molecular Weight : 394.8 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a triazolo-pyrimidine core with oxadiazole and chlorophenyl substituents. This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism : The presence of electron-withdrawing groups (EWGs) like chlorine at the para position has been linked to enhanced anticancer activity against various cancer cell lines such as MCF-7 (breast cancer) and others .
Antimicrobial Properties
The compound's derivatives have shown promising antimicrobial effects:
- Activity Spectrum : Exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of halogens in the aromatic rings enhances this activity .
Antioxidant Activity
Oxadiazole derivatives are often studied for their antioxidant potential:
- Findings : Compounds similar to this one have demonstrated significant free radical scavenging abilities in various assays .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Chlorine | Para | Increases anticancer and antimicrobial potential |
| Ethoxy Group | Para | Enhances solubility and bioavailability |
| Oxadiazole | - | Contributes to overall pharmacological profile |
Case Studies
- Study on Anticancer Effects : A study evaluated the antiproliferative effects of related compounds on multiple cancer cell lines using MTT assays. The results indicated that compounds with similar oxadiazole moieties exhibited IC50 values in the micromolar range against MCF-7 cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against common pathogens. The results showed significant inhibition zones against both Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have indicated that compounds with oxadiazole and triazole functionalities exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity and membrane permeability of the molecule, potentially leading to improved efficacy against bacterial strains .
- Anticancer Potential
- Anti-inflammatory Effects
Pharmacological Insights
- Mechanism of Action
- Bioavailability and Pharmacokinetics
Agrochemical Applications
- Pesticidal Properties
- Herbicidal Activity
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized triazolo-pyrimidine derivatives showed that compounds similar to the one discussed exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for the most effective derivative.
Case Study 2: Anticancer Activity
In vitro assays using human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several key reactions, driven by its electron-rich heterocyclic systems and substituents:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄), THF | Selective reduction of oxadiazole ring to amidine derivatives, preserving triazole core. |
| Nucleophilic Substitution | Halogens (Cl₂, Br₂), UV light | Halogenation at the 3-chlorophenyl group, yielding dihalogenated analogs. |
| Oxidation | KMnO₄, acidic conditions | Oxidation of methyl groups on oxadiazole to carboxylic acids. |
| Cycloaddition | Alkynes, Cu(I) catalysis | Formation of fused heterocycles via [3+2] cycloaddition at the triazole moiety. |
Reaction Conditions and Optimization
Reaction efficiency depends on precise control of parameters:
-
Solvents : Dimethylformamide (DMF) and ethanol are preferred for polar reactions, while toluene facilitates non-polar substitutions.
-
Catalysts : Pd/C for hydrogenolysis of protecting groups; Cu(I) for click chemistry modifications.
-
Temperature : Most reactions occur between 60–120°C, with oxidations requiring higher temps (150°C).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity.
Mechanistic Insights
Key mechanistic pathways include:
-
Oxadiazole Ring Reactivity :
The 1,2,4-oxadiazol-5-yl group acts as an electron-deficient site, facilitating nucleophilic attack. For example, LiAlH₄ reduces the oxadiazole to an amidine via intermediate hydride transfer. -
Triazole Participation :
The triazolo-pyrimidine core undergoes electrophilic substitution at N-2, enabling halogenation or alkylation.
Comparative Reactivity of Analogous Compounds
The compound’s reactivity aligns with structurally related triazolopyrimidines but differs in regioselectivity:
Comparison with Similar Compounds
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-3-(3-Fluorobenzyl)-Triazolo[4,5-d]Pyrimidin-7-One (Compound B)
- Structure : Differs in the oxadiazole substituent (3,4-dimethoxyphenyl vs. 3-chlorophenyl) and the 3-position group (3-fluorobenzyl vs. 4-ethoxyphenyl).
- Properties :
- Pharmacological Implications : The 3,4-dimethoxy substitution may enhance solubility but reduce metabolic stability compared to the chloro group in Compound A.
6-{[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-3-(2-Methylbenzyl)-Triazolo[4,5-d]Pyrimidin-7-One (Compound C)
2-Amino-6-(3-Chlorobenzyl)-5-Hexyl-Triazolo[1,5-a]Pyrimidin-7(4H)-One (Compound D)
- Structure : Lacks the oxadiazole ring but includes a 3-chlorobenzyl chain and hexyl group.
- Properties: Reduced H-bond acceptors (5 vs. 9 in Compound A).
- Synthesis : Utilizes BMIM-PF6 ionic liquid for cyclization, a method adaptable to Compound A with optimization .
Physicochemical and Pharmacological Data
Key Observations :
- Electron-Withdrawing Groups : The 3-chlorophenyl in Compound A enhances metabolic resistance compared to methoxy or methyl groups in analogs .
- Ethoxy vs. Fluorobenzyl : The 4-ethoxyphenyl in Compound A offers balanced lipophilicity, whereas 3-fluorobenzyl (Compound B) may increase CNS penetration .
- Oxadiazole vs. Alkyl Chains : Oxadiazole rings (Compounds A, B, C) improve target binding via dipole interactions, while alkyl chains (Compound D) favor passive diffusion .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can regioselectivity be controlled during triazole and oxadiazole ring formation?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formations. For example, oxadiazole rings are constructed via cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃). Triazole rings may be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselective 1,4-substitution . Reaction solvents (e.g., DMF or THF), temperature, and catalyst loading are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to distinguish between the triazole, oxadiazole, and pyrimidinone moieties. Aromatic protons from the 3-chlorophenyl and 4-ethoxyphenyl groups appear as distinct multiplets .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>95%) and molecular ion peaks .
- Elemental Analysis : Validate empirical formulas with <0.4% deviation .
Q. How can solubility and lipophilicity be optimized for in vitro assays?
- Methodological Answer :
- SwissADME Predictions : Calculate logP (≈3.2) and topological polar surface area (TPSA ≈90 Ų) to predict membrane permeability. Adjust substituents (e.g., replacing ethoxy with smaller alkoxy groups) to reduce logP if needed .
- Co-solvent Systems : Use DMSO for stock solutions (≤1% v/v in assays) to avoid precipitation. For aqueous buffers, add Tween-80 (0.1%) or cyclodextrins .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Normalization : Include positive controls (e.g., celecoxib for COX-2 inhibition) to calibrate inter-assay variability .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify if rapid metabolism in certain assays explains activity discrepancies. Adjust incubation times or NADPH cofactor concentrations .
- Orthogonal Assays : Validate hits using both enzymatic (e.g., recombinant protein) and cell-based (e.g., luciferase reporter) systems to rule out off-target effects .
Q. How can computational modeling guide the design of analogs with improved target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). The 3-chlorophenyl group may occupy hydrophobic pockets, while the ethoxyphenyl moiety could form π-π stacking .
- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing chlorine with fluorine) to enhance binding entropy .
- MD Simulations : Run 100-ns trajectories to assess conformational stability of the triazole-pyrimidinone core in aqueous vs. lipid bilayer environments .
Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in this chemical series?
- Methodological Answer :
- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., halogens, alkoxy, methyl groups) on the phenyl rings. Test in a panel of 3–5 related targets (e.g., PDE4, CDKs) .
- Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to assess degradation efficiency of target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (Kd, ΔH, ΔS) to correlate substituent effects with enthalpy-entropy compensation .
Methodological Considerations
Q. How should researchers address challenges in scaling up synthesis without compromising yield?
- Answer :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclizations) to improve heat dissipation and reduce side reactions .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry, solvent ratios) using response surface methodology (RSM) .
- Green Chemistry : Replace THF with 2-MeTHF or cyclopentyl methyl ether (CPME) for safer, higher-yielding processes .
Q. What in silico tools are validated for predicting ADME/Tox profiles of analogs?
- Answer :
- pkCSM : Predict human oral absorption (>70% for logP 2–5) and CYP450 inhibition (e.g., CYP3A4 liability from the ethoxy group) .
- ProTox-II : Flag potential hepatotoxicity (e.g., reactive metabolites from triazole ring oxidation) .
- FAF-Drugs4 : Filter out analogs with PAINS (pan-assay interference) motifs, such as thiol-reactive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
